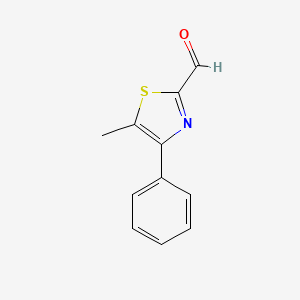

5-Methyl-4-phenylthiazole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

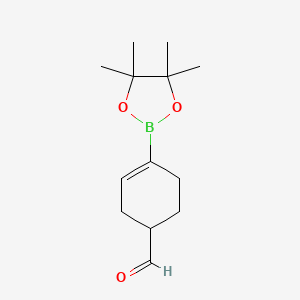

5-Methyl-4-phenylthiazole-2-carbaldehyde is a chemical compound with the molecular formula C11H9NOS and a molecular weight of 203.26 . It is available for purchase from various chemical suppliers.

Molecular Structure Analysis

The molecular structure of 5-Methyl-4-phenylthiazole-2-carbaldehyde consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

Synthesis of N,N-Disubstituted 2-aminothiazoles : Gillon et al. (1983) investigated the preparation methods of N,N-disubstituted 2-aminothiazoles. They successfully converted 4-substituted N,N-dimethyl-, N-benzyl-N-methyl-, and N-methyl-N-phenyl-amines into 2-amino-5-carbaldehydes using Vilsmeier formylation, examining their properties with spectroscopy, and highlighting the importance of mesomeric interactions between the functional groups of 2-aminothiazole-5-carbaldehydes (Gillon, Forrest, Meakins, Tirel, & Wallis, 1983).

Antimicrobial Agents : Bhat et al. (2016) synthesized a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds showed promising in vitro anti-bacterial, anti-fungal, and anti-oxidant activities, suggesting potential use as antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Synthesis of Novel Derivatives : Nimbalkar et al. (2018) reported the synthesis of novel derivatives of 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole. The structures of these synthesized compounds were confirmed through various spectral characterizations, indicating the versatility of 5-Methyl-4-phenylthiazole-2-carbaldehyde in synthesizing novel compounds (Nimbalkar, Seijas, Vázquez-Tato, & Nikalje, 2018).

Anti-infective Agents : Bansal et al. (2020) synthesized a series of compounds involving thiazole and pyrazole derivatives, which were evaluated for in vitro anti-infective and cytotoxic activities. Some of these compounds showed significant antibacterial and antimalarial activities, highlighting their potential as anti-infective agents (Bansal, Bhardwaj, Saraf, Thakur, & Sharma, 2020).

Synthesis of Azoles and Their Derivatives : Athmani et al. (1992) focused on the synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole, and isoxazolo[3,4-d]thiazole from thiazolidine-2,4-dione. Their work demonstrates the applicability of 5-Methyl-4-phenylthiazole-2-carbaldehyde in the synthesis of various azoles and their derivatives, important in medicinal chemistry (Athmani, Farhat, & Iddon, 1992).

Eigenschaften

IUPAC Name |

5-methyl-4-phenyl-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-11(12-10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXYROGRTNFMKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696951 |

Source

|

| Record name | 5-Methyl-4-phenyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-phenylthiazole-2-carbaldehyde | |

CAS RN |

159670-56-1 |

Source

|

| Record name | 5-Methyl-4-phenyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)

![Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B599773.png)